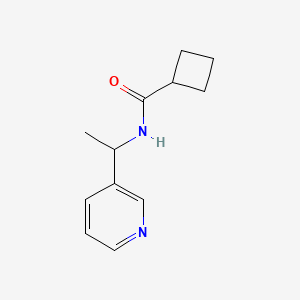
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide, also known as PB28, is a small molecule that has been extensively studied for its potential applications in cancer treatment. PB28 belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are designed to target and activate specific receptors in the body.
Mecanismo De Acción
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide acts as an agonist of androgen receptors, which are present in both cancer cells and normal cells. When N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to promote the growth of muscle tissue.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the promotion of muscle growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to improve bone density in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide is its selectivity for androgen receptors, which allows for targeted treatment of cancer cells while minimizing side effects in normal cells. However, N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has limitations in terms of its bioavailability and toxicity, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide treatment.
Direcciones Futuras
Future research on N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide should focus on improving its bioavailability and reducing its toxicity, as well as exploring its potential applications in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide and to identify potential drug interactions and side effects.
Métodos De Síntesis
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 3-bromopyridine with cyclobutanecarboxylic acid, followed by reduction of the resulting intermediate with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been studied extensively for its potential applications in cancer treatment. Research has shown that N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can selectively target and activate androgen receptors in cancer cells, leading to apoptosis (cell death) and inhibition of tumor growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and muscle wasting.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(11-6-3-7-13-8-11)14-12(15)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUQULQPLCYUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

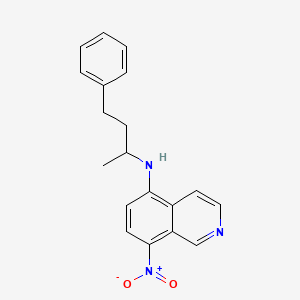
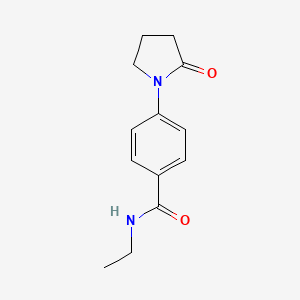
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
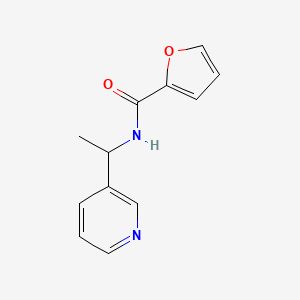
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)
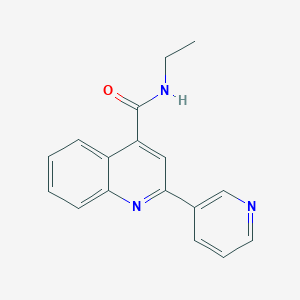
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
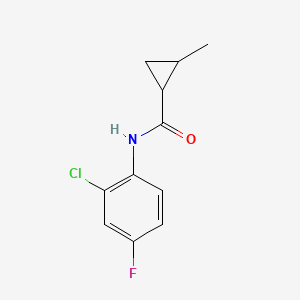
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
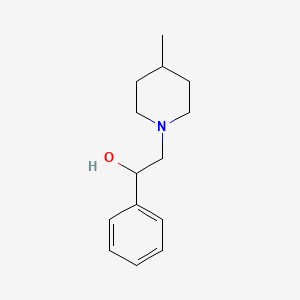
![5-methyl-5,7-bis(4-methylphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7564423.png)